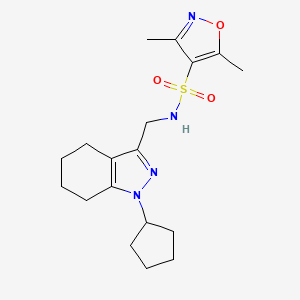

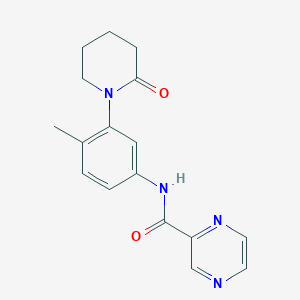

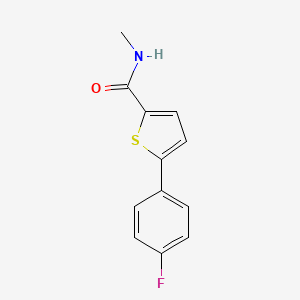

![molecular formula C25H25N5O2 B2885150 6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946253-67-4](/img/structure/B2885150.png)

6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups, including an indoline group, a pyrazolo[3,4-d]pyridazine group, and a tolyl group . Indoline derivatives have been studied for their potential neuroprotective effects . The pyrazolo[3,4-d]pyridazine group is a heterocyclic compound that is often found in pharmaceuticals and agrochemicals. The tolyl group is a functional group related to toluene .

Molecular Structure Analysis

The compound’s structure is likely complex due to the presence of multiple functional groups. The relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Indoline derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells .Scientific Research Applications

Heterocyclic Compounds and Their Applications

Biological Activities : Heterocyclic compounds containing pyridazinone and indole moieties have shown a wide range of biological activities. For example, derivatives of pyridazinones have been evaluated for their inotropic and antiaggregatory activities, indicating potential uses in cardiovascular research (Monge et al., 1993). These compounds have shown activity superior to amrinone, with selectivity towards phosphodiesterase (PDE) IV and PDEV, vasodilator activity, and effects on blood platelet aggregation.

Antimicrobial and Antioxidant Properties : Certain indolyl-substituted furanones, which share structural similarities with the compound of interest, have demonstrated antimicrobial activities against various bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents (Abou-Elmagd et al., 2015). Additionally, some heterocyclic compounds have exhibited antioxidant properties, which could be beneficial in researching oxidative stress-related diseases.

Synthetic Approaches and Chemical Reactivity : The synthesis and reactivity of heterocyclic compounds, including pyrazolines and indoles, are of significant interest in medicinal chemistry. For instance, studies have focused on the efficient synthesis of polysubstituted imidazole and pyrrole derivatives via selective cyclization reactions, indicating the versatility of these heterocycles in drug development (Dai et al., 2016).

Analgesic and Anti-Inflammatory Activities : The analgesic and anti-inflammatory activities of amide derivatives of similar compounds suggest potential therapeutic applications. Some studies have found these activities to be equipotent to aspirin and indometacin, respectively, pointing to possible uses in pain management and inflammation (Şüküroğlu et al., 2005).

Mechanism of Action

properties

IUPAC Name |

6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O2/c1-16(2)23-19-14-26-30(20-10-6-4-8-17(20)3)24(19)25(32)29(27-23)15-22(31)28-13-12-18-9-5-7-11-21(18)28/h4-11,14,16H,12-13,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQBAQOZWRGAEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCC5=CC=CC=C54)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

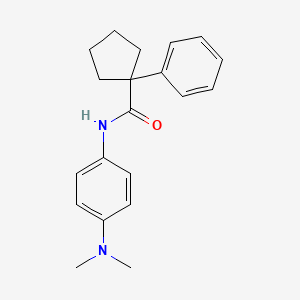

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2885068.png)

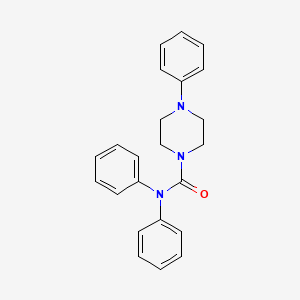

![(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2885074.png)

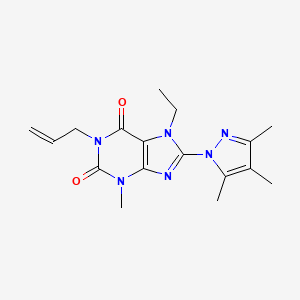

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2885078.png)

![Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2885088.png)